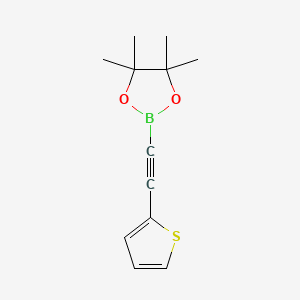
4,4,5,5-Tetramethyl-2-(2-thienylethynyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,4,5,5-Tetramethyl-2-(2-thienylethynyl)-1,3,2-dioxaborolane (TMTD) is a boron-containing heterocyclic compound that has been widely used in organic synthesis and scientific research. It is a versatile reagent that can be used to synthesize various organic compounds, and its unique structure allows it to react with a variety of functional groups. TMTD is also known for its low toxicity and environmental friendliness, making it an attractive option for laboratory experiments.
Scientific Research Applications
Synthesis and Application in Organic Chemistry
4,4,5,5-Tetramethyl-2-(2-thienylethynyl)-1,3,2-dioxaborolane has been extensively utilized in the synthesis of various organic compounds. For example, Spencer et al. (2002) described its use in the synthesis of 2-mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, which showed inhibitory activity against serine proteases including thrombin (Spencer et al., 2002). Büttner et al. (2007) developed a building block for the synthesis of silicon-based drugs and odorants using a variant of this compound (Büttner et al., 2007).
Polymerization and Material Science
In material science, this compound plays a significant role in polymerization processes. Yokozawa et al. (2011) investigated its application in the precision synthesis of poly(3-hexylthiophene) via catalyst-transfer Suzuki-Miyaura coupling polymerization (Yokozawa et al., 2011). Das et al. (2015) synthesized novel derivatives for potential use in liquid crystal display technology and as intermediates for conjugated polyene synthesis (Das et al., 2015).
Analytical Chemistry and Sensor Development
In the field of analytical chemistry, this compound has been used in developing sensitive and selective sensors. Nie et al. (2020) designed a pyrene derivative with phenyl boronic ester, showcasing its application in detecting hydrogen peroxide in living cells (Nie et al., 2020).
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-thiophen-2-ylethynyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BO2S/c1-11(2)12(3,4)15-13(14-11)8-7-10-6-5-9-16-10/h5-6,9H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPMFQSZPYQNEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701171588 |
Source


|
| Record name | 4,4,5,5-Tetramethyl-2-[2-(2-thienyl)ethynyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701171588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(2-thienylethynyl)-1,3,2-dioxaborolane | |
CAS RN |
634196-64-8 |
Source


|
| Record name | 4,4,5,5-Tetramethyl-2-[2-(2-thienyl)ethynyl]-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=634196-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-[2-(2-thienyl)ethynyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701171588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1354228.png)
![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1354229.png)
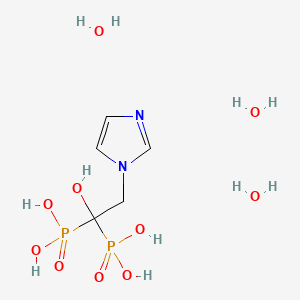
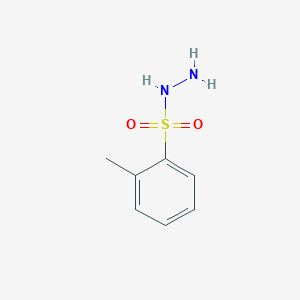
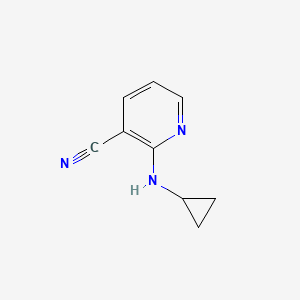
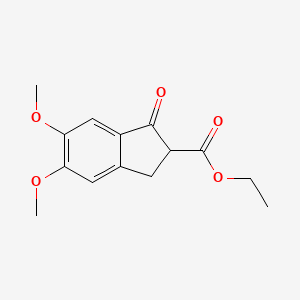
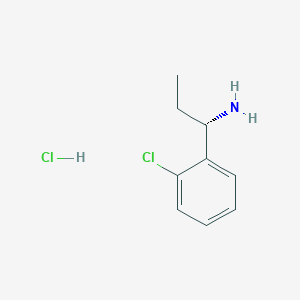
![cis-1'-Oxo-spiro[cyclohexane-1,3'(1'H)-furo[3,4-C]pyridine]-4-carboxylic acid hydrochloride](/img/structure/B1354247.png)
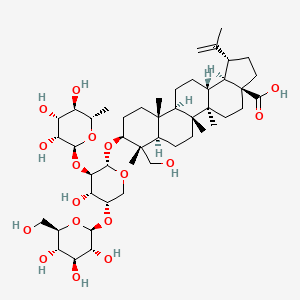
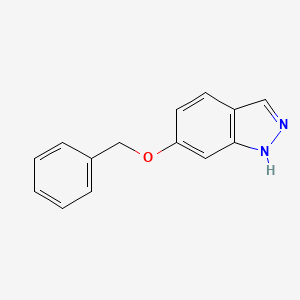
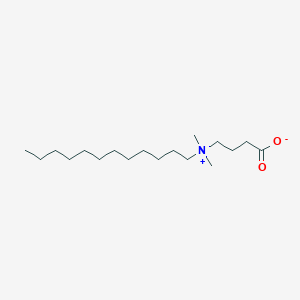
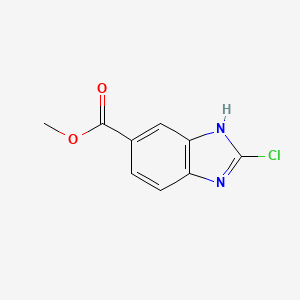
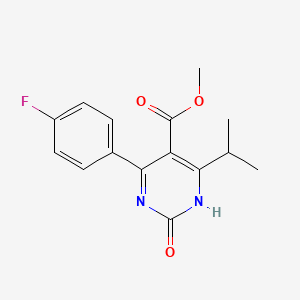
![(7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine](/img/structure/B1354257.png)